molecular formula C7H9N3O B1288513 2-Amino-N-methylnicotinamide CAS No. 870997-87-8

2-Amino-N-methylnicotinamide

Cat. No. B1288513
CAS RN: 870997-87-8
M. Wt: 151.17 g/mol
InChI Key: KOAUKLIDSVHLCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 2-aminonicotinamides involves reactions with triethyl orthoformate, carboxylic acids chlorides, aldehydes, and 2-formylbenzoic acid, leading to the formation of pyrido[2,3-d]pyrimidin-4(1H)-ones and other complex structures . Another study describes a practical synthesis of a pharmaceutical intermediate that involves a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination process . These methods highlight the versatility of 2-aminonicotinamides in organic synthesis and their potential as intermediates for various chemical transformations.

Molecular Structure Analysis

The molecular structure of 2-aminonicotinamides is characterized by the presence of a pyridine ring substituted with an amino group and other functional groups. The quaternization of 2- and 4-aminonicotinamide with substituted 1-bromomethylbenzenes results in the formation of iminium bromides, which were characterized by NMR spectroscopy . The studies do not report a significant transmission of electronic effects from the substituents to the dihydropyridine moiety, which suggests a level of electronic independence in the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of 2-aminonicotinamides is demonstrated by their ability to undergo various reactions to form complex heterocyclic structures. The formation of pyrido[2,3-d]pyrimidin-4(1H)-ones and related compounds indicates that 2-aminonicotinamides can participate in cyclization reactions and can act as precursors for the synthesis of diverse heterocyclic systems . The quaternization reactions further illustrate the versatility of these compounds in forming quaternary ammonium salts with potential applications in different chemical fields .

Physical and Chemical Properties Analysis

While the provided papers do not give extensive details on the physical and chemical properties of this compound specifically, they do provide insights into the properties of closely related compounds. The quaternized 2- and 4-aminonicotinamides were characterized using NMR spectroscopy, which provides information on the electronic environment of the atoms within the molecule . The lack of electronic effect transmission suggests that the substituents on the benzene ring do not significantly alter the electronic properties of the dihydropyridine moiety . This information is valuable for understanding the behavior of these compounds in various chemical contexts.

Scientific Research Applications

Metabolic Regulation and Disease Mechanisms

  • Insulin Resistance and Type 2 Diabetes: Research indicates a connection between nicotinamide-N-methyltransferase (NNMT) expression, a related enzyme to 2-Amino-N-methylnicotinamide metabolism, and insulin resistance. Increased NNMT expression in adipose tissue correlates with insulin resistance and type 2 diabetes, suggesting a potential biomarker for metabolic diseases (Kannt et al., 2015). Additionally, nicotinamide overload, potentially resulting in higher N-methylnicotinamide levels, has been linked to oxidative stress and insulin resistance, proposing a role in the development of type 2 diabetes (Shi-sheng Zhou et al., 2009).

Therapeutic Potential

  • Anti-Inflammatory and Vasorelaxation Effects: N1-methylnicotinamide (MNA+), a metabolite of nicotinamide and structurally related to this compound, has demonstrated potent anti-inflammatory properties and the ability to ameliorate endothelium-dependent vasorelaxation. These effects suggest therapeutic potential for cardiovascular diseases and conditions associated with endothelial dysfunction (Domagala et al., 2012), (Brzozowski et al., 2008).
  • Cancer Metastasis Prevention: Studies on 1-methylnicotinamide and its structural analog 1,4-dimethylpyridine have highlighted their potential in preventing cancer metastasis, particularly in breast cancer, by possibly influencing prostacyclin (PGI2) pathways and other mechanisms related to tumor growth and spread (Błażejczyk et al., 2016).

Mechanistic Insights and Biological Functions

  • Role in Endothelial Function: The compound's effects on endothelial function and its potential for attenuating atherogenesis have been studied, with findings suggesting improvements in endothelial dysfunction through modulation of the ADMA-DDAH axis (Jiang et al., 2016). This mechanism involves the regulation of nitric oxide availability and suggests a novel pathway for cardiovascular protection.
  • Detoxification Pathway: NNMT's role in metabolizing endogenous and exogenous compounds hints at a detoxification pathway that could protect against the accumulation of potentially harmful metabolites, thus influencing disease pathogenesis or progression (Thomas et al., 2016).

Biochemical Analysis

Biochemical Properties

2-Amino-N-methylnicotinamide is involved in several biochemical reactions, primarily through its interaction with nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide, using S-adenosyl methionine (SAM) as the methyl donor . This reaction is crucial for maintaining the balance of nicotinamide adenine dinucleotide (NAD+) levels in cells. The enzymatic activity of NNMT, facilitated by this compound, is essential for preventing the inhibition of NAD±consuming enzymes such as poly-ADP-ribose polymerases (PARPs) and sirtuins (SIRTs) .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by regulating metabolic pathways and gene expression. In cancer cells, for instance, NNMT activity, facilitated by this compound, is associated with the regulation of multiple metabolic pathways, including lipid metabolism and energy production . This compound also affects cell signaling pathways by modulating the levels of NAD+ and its metabolites, thereby influencing cellular redox states and epigenetic modifications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the methylation of nicotinamide by NNMT. This reaction produces 1-methylnicotinamide, which can be further oxidized to N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide . These metabolites play roles in various cellular processes, including the regulation of gene expression and enzyme activity. The binding interactions of this compound with NNMT and its subsequent products are crucial for maintaining cellular homeostasis and metabolic balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to alterations in NAD+ levels and epigenetic states, which may affect cellular metabolism and gene expression . Additionally, the degradation products of this compound can have distinct biological activities that contribute to its overall effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic functions and improve cellular health by maintaining NAD+ levels . At high doses, this compound may exhibit toxic effects, including disruptions in metabolic pathways and adverse impacts on cellular function . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NNMT. This enzyme catalyzes the methylation of nicotinamide, leading to the production of 1-methylnicotinamide and other metabolites . These metabolites play roles in various metabolic processes, including lipid metabolism, energy production, and epigenetic regulation . The activity of this compound in these pathways is essential for maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help regulate the localization and accumulation of this compound, ensuring its availability for biochemical reactions . The distribution of this compound within different cellular compartments can influence its activity and overall effects on cellular function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound is crucial for its activity and function, as it determines the accessibility of this compound to its target enzymes and biomolecules .

properties

IUPAC Name

2-amino-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAUKLIDSVHLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608951
Record name 2-Amino-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870997-87-8
Record name 2-Amino-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

14.96 g (0.09 mol) of 1H-Pyrido[2,3-d]oxazin-2,4-dione was suspended in 138 ml dioxane. The mixture is heated to 40° C. and 17 ml of a 33% solution of methyl amine in ethanol is added dropwise directly into the reaction mixture, to avoid carbamate formation with the evolving CO2. The reaction is allowed to continue for 90 minutes. After cooling down to room temperature, the formed precipitate is removed by filtration and the filtrate is concentrated to dryness. 13.2 g (97%) of 2-aminonicotinic acid methyl amide was isolated (m.p. 140-2° C.).
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1H-Pyrido[2,3-d]oxazin-2,4-dione
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14.96 g
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Synthesis routes and methods II

Procedure details

To the mixture of 2-aminonicotinic acid (2.0 g, 14.5 mmol), methylamine hydrogen chloride (1.47 g, 1.5 eq), EDC (4.49 g, 1.5 eq), HOBt (2.35 g, 1.2 eq) in DMF (20 mL) was added DIEA (7.6 mL, 3.0 eq). The mixture was stirred at room temperature overnight. The crude was concentrated and dissolved in EtOAc. It was washed with saturated NaHCO3. The solvent was removed and the crude was purified by silica gel chromatography (0%˜20% MeOH/DCM) to obtain the desired product 2-amino-N-methylnicotinamide (2.16 g, isolated yield ˜98%).
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1.47 g
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4.49 g
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2.35 g
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20 mL
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7.6 mL
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Synthesis routes and methods III

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The intended compound was obtained according to the method of Example 1-(1) but using 2-aminonicotinic acid and methylamine.
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